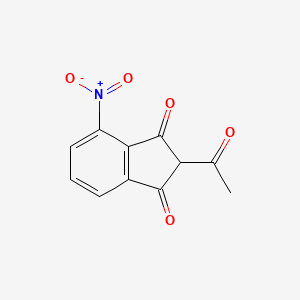![molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6](/img/structure/B1333713.png)
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their pharmacological properties. In one study, a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized. These compounds were obtained through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, resulting in the separation of isomers. Two compounds from this series were selected for clinical investigations based on their potent antiemetic activity . Another research effort focused on the synthesis of various heterocycles, including triazines and triazepines, which were derived from the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents.
Applications De Recherche Scientifique
Application 1: Synthesis of Novel Triazoles
- Summary of the Application: This compound is used in the synthesis of novel 1-substituted phenyl or glycosyl 1,2,3-triazoles .
- Methods of Application: The compound is used in azide-alkyne 1,3-dipolar cycloaddition reactions catalyzed by in situ generated Cu (I). The O-acyl protecting groups on glycosyl 1,2,3-triazoles are removed by triethylamine in wet methanol .
- Results or Outcomes: The synthesized compounds exhibited moderate but promising fungicidal activities. In particular, acetylated glucopyranosyl triazole displayed good fungicidal activity against Physalospora piricola, which is equal to that of the positive control compound chlorothalonil .
Application 2: Profiling of Free Fatty Acids
- Summary of the Application: This compound is used in the profiling of free fatty acids (FFAs) in biological samples .
- Methods of Application: The compound is used in liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization .
- Results or Outcomes: The method was successfully applied for the high-throughput analysis of FFAs in short analysis and derivatization times .
Application 3: Synthesis of Antidepressant Molecules
- Summary of the Application: This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: The compound is used in the synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
- Results or Outcomes: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application 4: Derivatization Reagent for Carboxyl Groups on Peptides
- Summary of the Application: This compound is used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application: The compound is used during the spectrophotometric analysis of phosphopeptides .
- Results or Outcomes: The derivatization improves the analysis of phosphopeptides .
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJADJLMAYMTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |
CAS RN |
354563-89-6 |
Source


|
| Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)










